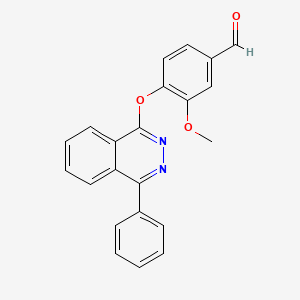

1-(difluoromethyl)-1H-indazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(difluoromethyl)-1H-indazol-5-amine” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation .

Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant developments. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry . A novel synthesis strategy has been developed that uses common reaction conditions to transform a collection of simple building blocks into complex molecules bearing a terminal difluoromethyl group .Molecular Structure Analysis

The molecular structure of similar compounds such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl) carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide have been confirmed by 1H NMR and HRMS analyses .Chemical Reactions Analysis

Difluoromethylation reactions have seen significant advancements. The fragmentation of certain compounds yields the difluoromethyl radical which adds to other compounds . Selectfluor is capable of converting glycals into the corresponding 2-deoxy-2-fluoroglycosides in excellent yield .Aplicaciones Científicas De Investigación

Indazole Derivatives and Their Therapeutic Applications

Indazoles, the chemical family to which 1-(difluoromethyl)-1H-indazol-5-amine belongs, are heterocyclic compounds that have drawn significant interest due to their wide range of biological activities. Research on indazole derivatives over the past five years has revealed their potential as therapeutic agents, with promising anticancer and anti-inflammatory activities. These derivatives have also been explored for disorders involving protein kinases and neurodegeneration. The indazole scaffold's pharmacological importance underscores the potential of 1-(difluoromethyl)-1H-indazol-5-amine in drug development (Denya, Malan, & Joubert, 2018).

Amine-Functionalized Sorbents for Environmental Applications

Amine-containing sorbents, which share functional similarities with 1-(difluoromethyl)-1H-indazol-5-amine, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these amine-functionalized sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests potential environmental applications of 1-(difluoromethyl)-1H-indazol-5-amine in water treatment and pollution control (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Advanced Oxidation Processes for Hazardous Compound Degradation

The structural characteristics of 1-(difluoromethyl)-1H-indazol-5-amine, particularly the presence of amine groups, may lend it utility in advanced oxidation processes (AOPs). AOPs are effective for the degradation of nitrogen-containing hazardous compounds, including amines and dyes, suggesting potential applications in environmental remediation and industrial waste treatment. The process involves catalytic degradation, generating hydroxyl radicals to break down contaminants (Bhat & Gogate, 2021).

Potential in Catalysis

The functionality of 1-(difluoromethyl)-1H-indazol-5-amine may be explored in catalysis, particularly in reactions involving the formation of C-N bonds. Research on transition-metal-catalyzed reductive amination, a process integral to the synthesis of primary, secondary, and tertiary amines, underscores the utility of nitrogen-containing compounds in catalytic applications. This suggests a potential avenue for the use of 1-(difluoromethyl)-1H-indazol-5-amine in synthetic chemistry and industrial processes (Irrgang & Kempe, 2020).

Safety And Hazards

While specific safety data for “1-(difluoromethyl)-1H-indazol-5-amine” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Direcciones Futuras

The field of difluoromethylation has seen significant advancements and is expected to continue to evolve. Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . The development of safer and more effective formulations is a key area of focus .

Propiedades

IUPAC Name |

1-(difluoromethyl)indazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13/h1-4,8H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXBGEXVNVGQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-indazol-5-amine | |

CAS RN |

1423032-23-8 |

Source

|

| Record name | 1-(difluoromethyl)-1H-indazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)

![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)

![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)

![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)